molecular formula C14H8BrClN4O4S B2760680 N-[(5-bromo-6-chloropyridin-3-yl)sulfonyl]-4-(1,2,4-oxadiazol-3-yl)benzamide CAS No. 2094666-55-2

N-[(5-bromo-6-chloropyridin-3-yl)sulfonyl]-4-(1,2,4-oxadiazol-3-yl)benzamide

Katalognummer B2760680
CAS-Nummer: 2094666-55-2
Molekulargewicht: 443.66
InChI-Schlüssel: JWBTYMPOKBFEBF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(5-bromo-6-chloropyridin-3-yl)sulfonyl]-4-(1,2,4-oxadiazol-3-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. This compound is a potent inhibitor of a specific protein kinase, making it a promising candidate for the treatment of various diseases.

Wirkmechanismus

N-[(5-bromo-6-chloropyridin-3-yl)sulfonyl]-4-(1,2,4-oxadiazol-3-yl)benzamide is a potent inhibitor of a specific protein kinase known as cyclin-dependent kinase 7 (CDK7). CDK7 plays a crucial role in the regulation of cell cycle progression and transcriptional regulation. Inhibition of CDK7 by N-[(5-bromo-6-chloropyridin-3-yl)sulfonyl]-4-(1,2,4-oxadiazol-3-yl)benzamide leads to the suppression of cell growth and proliferation, making it a promising candidate for the treatment of various diseases.
Biochemical and Physiological Effects
N-[(5-bromo-6-chloropyridin-3-yl)sulfonyl]-4-(1,2,4-oxadiazol-3-yl)benzamide has been shown to exhibit potent anti-cancer activity in various cancer cell lines. In addition to its anti-cancer activity, this compound has also been shown to exhibit anti-inflammatory and neuroprotective effects. These effects are believed to be mediated through the inhibition of CDK7 and the downstream signaling pathways.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of N-[(5-bromo-6-chloropyridin-3-yl)sulfonyl]-4-(1,2,4-oxadiazol-3-yl)benzamide is its high potency and specificity towards CDK7. This makes it an ideal candidate for studying the role of CDK7 in various disease models. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.

Zukünftige Richtungen

There are several future directions for the study of N-[(5-bromo-6-chloropyridin-3-yl)sulfonyl]-4-(1,2,4-oxadiazol-3-yl)benzamide. One of the areas that require further investigation is the potential use of this compound in combination with other anti-cancer agents. Another area of interest is the development of more potent and selective CDK7 inhibitors based on the structure of N-[(5-bromo-6-chloropyridin-3-yl)sulfonyl]-4-(1,2,4-oxadiazol-3-yl)benzamide. Finally, the potential use of this compound in the treatment of neurodegenerative disorders requires further investigation.
Conclusion
N-[(5-bromo-6-chloropyridin-3-yl)sulfonyl]-4-(1,2,4-oxadiazol-3-yl)benzamide is a potent inhibitor of CDK7, making it a promising candidate for the treatment of various diseases. This compound has been extensively studied for its potential applications in medicinal chemistry, and several studies have been conducted to investigate its therapeutic potential in various disease models. While there are some limitations to the use of this compound, its high potency and specificity towards CDK7 make it an ideal candidate for studying the role of CDK7 in various disease models.

Synthesemethoden

The synthesis of N-[(5-bromo-6-chloropyridin-3-yl)sulfonyl]-4-(1,2,4-oxadiazol-3-yl)benzamide involves a multi-step process that requires specific reagents and conditions. The synthesis starts with the preparation of 5-bromo-6-chloropyridin-3-amine, which is then reacted with p-toluenesulfonyl chloride to obtain 5-bromo-6-chloropyridin-3-ylsulfonyl chloride. The sulfonyl chloride is then reacted with 4-(1,2,4-oxadiazol-3-yl)benzoyl chloride in the presence of a base to obtain the final product, N-[(5-bromo-6-chloropyridin-3-yl)sulfonyl]-4-(1,2,4-oxadiazol-3-yl)benzamide.

Wissenschaftliche Forschungsanwendungen

N-[(5-bromo-6-chloropyridin-3-yl)sulfonyl]-4-(1,2,4-oxadiazol-3-yl)benzamide has been extensively studied for its potential applications in medicinal chemistry. This compound is a potent inhibitor of a specific protein kinase, making it a promising candidate for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. In recent years, several studies have been conducted to investigate the therapeutic potential of this compound in various disease models.

Eigenschaften

IUPAC Name

N-(5-bromo-6-chloropyridin-3-yl)sulfonyl-4-(1,2,4-oxadiazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8BrClN4O4S/c15-11-5-10(6-17-12(11)16)25(22,23)20-14(21)9-3-1-8(2-4-9)13-18-7-24-19-13/h1-7H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWBTYMPOKBFEBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC=N2)C(=O)NS(=O)(=O)C3=CC(=C(N=C3)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8BrClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(5-bromo-6-chloropyridin-3-yl)sulfonyl]-4-(1,2,4-oxadiazol-3-yl)benzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.